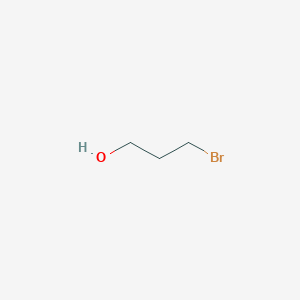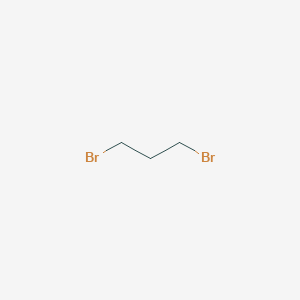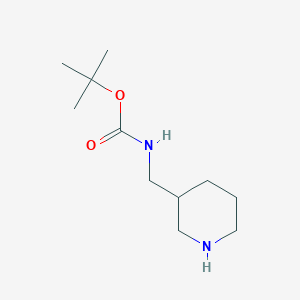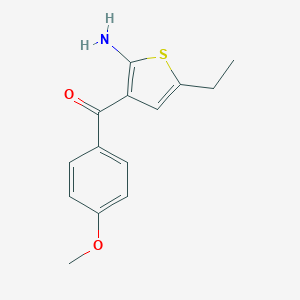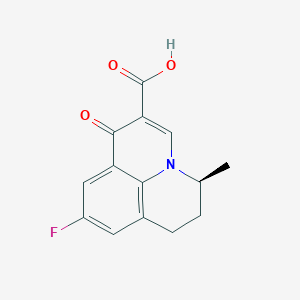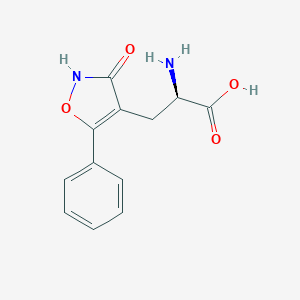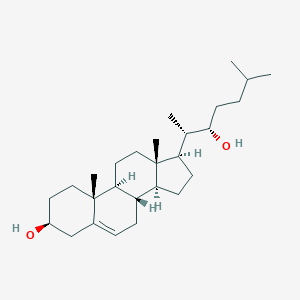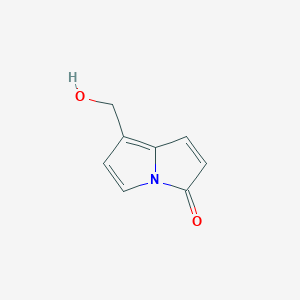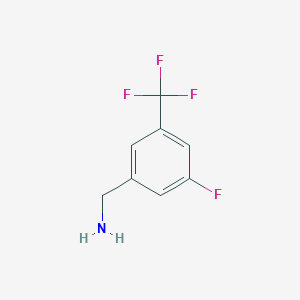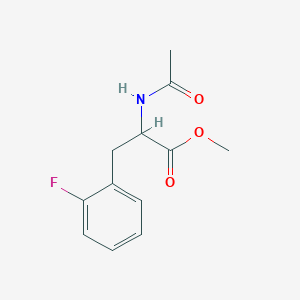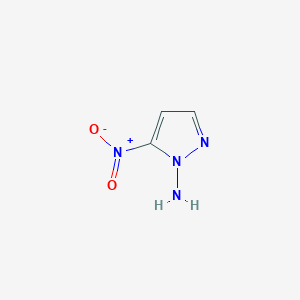
5-nitro-1H-pyrazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-1H-pyrazol-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains a nitro group at the 5th position of the pyrazole ring. In recent years, 5-nitro-1H-pyrazol-1-amine has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
5-nitro-1H-pyrazol-1-amine has various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 5-nitro-1H-pyrazol-1-amine has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of bacterial growth.
Wirkmechanismus
The mechanism of action of 5-nitro-1H-pyrazol-1-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various cellular processes, including DNA synthesis and protein synthesis. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-nitro-1H-pyrazol-1-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can inhibit bacterial growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-nitro-1H-pyrazol-1-amine in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-nitro-1H-pyrazol-1-amine. One of the most promising directions is the development of new anticancer drugs based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and antimicrobial agents. Additionally, studies are needed to determine the safe dosage and potential side effects of this compound in humans.
Conclusion:
In conclusion, 5-nitro-1H-pyrazol-1-amine is a promising compound that has potential applications in various fields, including cancer research, anti-inflammatory agents, and antimicrobial agents. Its potent anticancer activity makes it a promising candidate for the development of new anticancer drugs. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 5-nitro-1H-pyrazol-1-amine can be achieved through various methods. One of the most common methods involves the reaction of 5-amino-1H-pyrazole with nitric acid in the presence of sulfuric acid. This reaction leads to the formation of 5-nitro-1H-pyrazol-1-amine. Another method involves the reaction of 5-chloro-1H-pyrazole with sodium nitrite and hydrochloric acid, followed by reduction with sodium borohydride.
Eigenschaften
CAS-Nummer |
150017-59-7 |
|---|---|
Produktname |
5-nitro-1H-pyrazol-1-amine |
Molekularformel |
C3H4N4O2 |
Molekulargewicht |
128.09 g/mol |
IUPAC-Name |
5-nitropyrazol-1-amine |
InChI |
InChI=1S/C3H4N4O2/c4-6-3(7(8)9)1-2-5-6/h1-2H,4H2 |
InChI-Schlüssel |
ZATDRUZEOKGHCS-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(N(N=C1)N)[N+](=O)[O-] |
Synonyme |
1H-Pyrazol-1-amine,5-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



